

In vitro characterization of CYT296

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Compound of Interest

Compound Name: CYT296

Cat. No.: B10856912

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In Vitro Characterization of CYT296: A Potent and Selective Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the in vitro characterization of **CYT296**, a novel small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme. The data presented herein demonstrates the potent and selective activity of **CYT296** in a variety of enzymatic and cell-based assays, supporting its potential as a therapeutic candidate for JAK2-driven malignancies. Detailed experimental protocols and workflow diagrams are provided to ensure reproducibility and facilitate further investigation.

Quantitative Data Summary

The in vitro activity and selectivity of **CYT296** were assessed using a panel of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Activity of **CYT296** against a Panel of Kinases

Kinase Target	IC50 (nM)
JAK2	5.2
JAK1	158
JAK3	320
TYK2	210
SRC	> 10,000
LCK	> 10,000
EGFR	> 10,000

IC50 values represent the concentration of **CYT296** required to inhibit 50% of the enzymatic activity.

Table 2: Cell-Based Proliferation and Signaling Inhibition

Cell Line	Target Pathway	Assay Type	IC50 (nM)
HEL 92.1.7 (JAK2 V617F)	JAK/STAT	Cell Proliferation	12.5
Ba/F3 (JAK2 V617F)	JAK/STAT	p-STAT3 Inhibition	8.9
UT-7	EPO/JAK/STAT	Cell Proliferation	15.1
A549 (Wild-Type JAK2)	-	Cell Proliferation	> 5,000

IC50 values represent the concentration of **CYT296** required to inhibit 50% of cell proliferation or phosphorylation of STAT3.

Table 3: In Vitro ADME and Safety Profile

Parameter	Value
Human Liver Microsomal Stability (t _{1/2} , min)	45
Caco-2 Permeability (Papp A → B, 10 ⁻⁶ cm/s)	15.2
hERG Inhibition (IC ₅₀ , μM)	> 30
CYP3A4 Inhibition (IC ₅₀ , μM)	12.5

Experimental Protocols

Kinase Inhibition Assays

The inhibitory activity of **CYT296** against a panel of kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Materials: Recombinant human kinase enzymes, corresponding peptide substrates, ATP, and TR-FRET detection reagents.
- Procedure:
 - Kinase enzymes were incubated with varying concentrations of **CYT296** for 15 minutes at room temperature in a 384-well plate.
 - The enzymatic reaction was initiated by the addition of a mixture of the peptide substrate and ATP.
 - The reaction was allowed to proceed for 60 minutes at room temperature.
 - The reaction was stopped, and the TR-FRET detection reagents were added.
 - After a 60-minute incubation, the TR-FRET signal was measured on a compatible plate reader.
 - IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Proliferation Assay

The effect of **CYT296** on the proliferation of various cell lines was assessed using a standard colorimetric assay.

- Materials: HEL 92.1.7, Ba/F3 (engineered to express JAK2 V617F), UT-7, and A549 cell lines; appropriate cell culture media; and a tetrazolium-based proliferation reagent.
- Procedure:
 - Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
 - The cells were then treated with a serial dilution of **CYT296** for 72 hours.
 - The proliferation reagent was added to each well and incubated for 4 hours.
 - The absorbance was measured at the appropriate wavelength using a microplate reader.
 - IC₅₀ values were determined by plotting the percentage of cell growth inhibition against the log concentration of **CYT296**.

p-STAT3 Inhibition Assay

The inhibition of STAT3 phosphorylation by **CYT296** was measured using an in-cell Western assay.

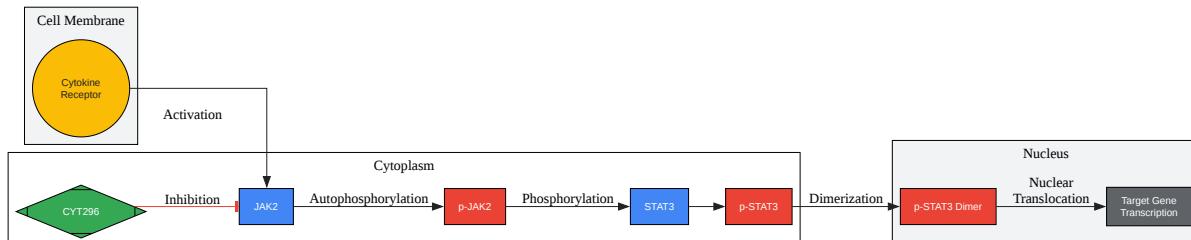
- Materials: Ba/F3 (JAK2 V617F) cells, primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3), and corresponding secondary antibodies conjugated to fluorescent dyes.
- Procedure:
 - Ba/F3 cells were seeded in a 96-well plate and treated with various concentrations of **CYT296** for 2 hours.
 - The cells were then fixed and permeabilized.
 - The cells were incubated with primary antibodies against total STAT3 and p-STAT3 overnight at 4°C.

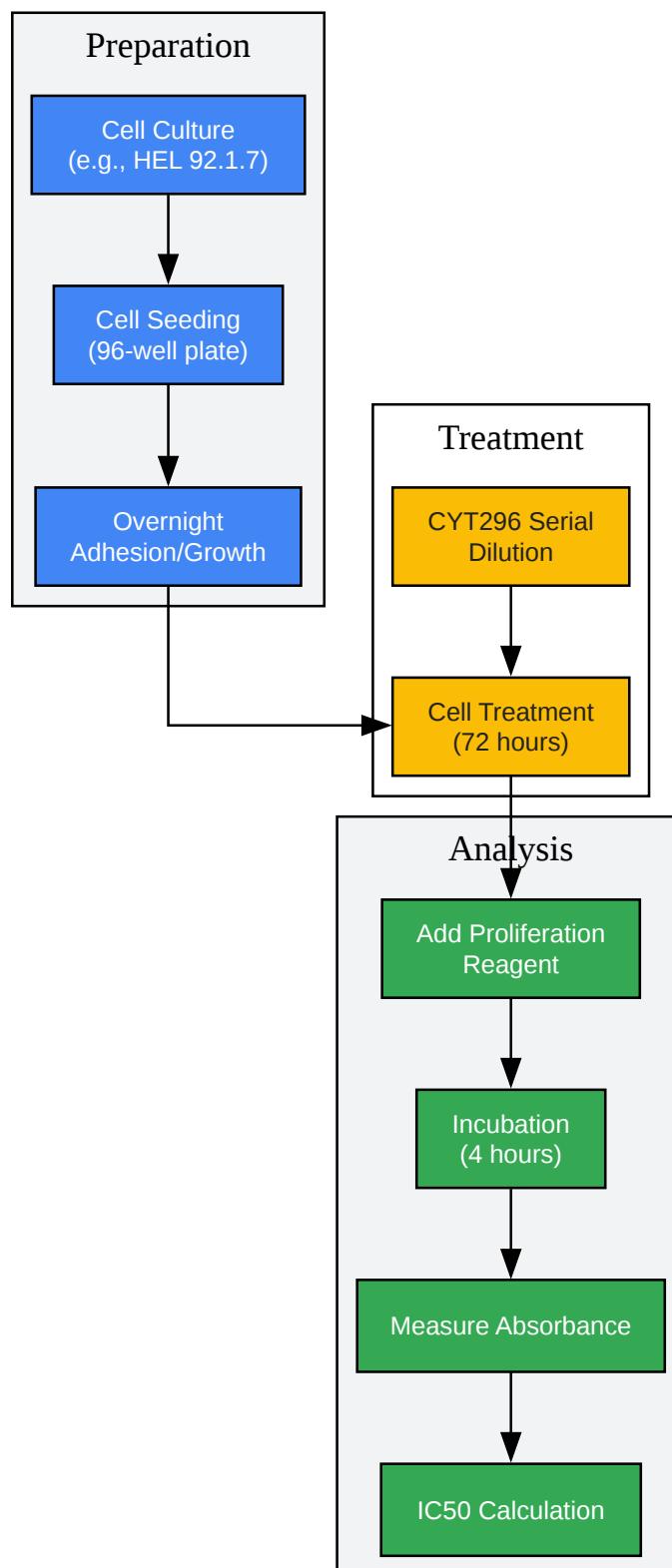
- The cells were washed and incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.
- The fluorescence intensity for both total STAT3 and p-STAT3 was quantified using an imaging system.
- The p-STAT3 signal was normalized to the total STAT3 signal, and IC50 values were calculated.

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway Inhibition by CYT296

The following diagram illustrates the mechanism of action of **CYT296** in inhibiting the JAK/STAT signaling pathway, which is constitutively active in certain cancer cells due to mutations like JAK2 V617F.



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